N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6/c1-9(20)16-11-2-4-12(5-3-11)17-15(21)10-6-13(18(22)23)8-14(7-10)19(24)25/h2-8H,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAQOHVPHGZKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642565 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide typically involves a multi-step process. One common method starts with the nitration of aniline to produce 3,5-dinitroaniline. This intermediate is then acetylated to form N-[4-(acetylamino)phenyl]-3,5-dinitroaniline. Finally, the amine group is converted to the benzamide through a reaction with benzoyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-[4-(amino)phenyl]-3,5-dinitrobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide with key analogs:
Key Observations:
Electron-Withdrawing Groups : All compounds share a 3,5-dinitrobenzamide core, which enhances electrophilicity and reactivity. The nitro groups facilitate interactions with biological targets (e.g., enzyme active sites) .
Chloro/Trifluoromethyl Analogs: Halogen and CF₃ groups increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility . Thiadiazole-Sulfamoyl Derivatives: The thiadiazole ring may confer antimicrobial or anticancer activity, as seen in other sulfonamide-based drugs .
Physicochemical Properties
| Property | This compound | 3,5-Dinitro-N-(4-nitrophenyl)benzamide | N-(2-chloro-5-CF₃-phenyl)-3,5-dinitrobenzamide |
|---|---|---|---|
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | 2.1 | 3.8 |
| Hydrogen Bond Donors | 2 (amide NH, acetylamino NH) | 1 (amide NH) | 1 (amide NH) |
| Solubility | Moderate (polar acetylamino group) | Low (non-polar nitro groups) | Very low (CF₃ and Cl groups) |
Implications:
- The acetylamino group in this compound balances lipophilicity and solubility, making it more drug-like than purely nitro-substituted analogs.
Biological Activity
Overview
N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide is an organic compound characterized by the presence of acetylamino and dinitrobenzamide functional groups. Its complex structure allows for a variety of chemical reactions and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 251.21 g/mol
- Structural Features :
- Acetylamino group
- Two nitro groups at the 3 and 5 positions of the benzene ring
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the acetylamino group can form hydrogen bonds with biological macromolecules. This dual functionality may affect various biochemical pathways, leading to its observed biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dinitrobenzamide demonstrate effectiveness against various bacterial and fungal pathogens. A notable example includes the compound's low minimum inhibitory concentration (MIC) against Streptococcus mutans and Candida albicans, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies revealed that derivatives like N-(4-aminocyclooctyl)-3,5-dinitrobenzamide showed promising results against cancer cell lines such as HeLa and MDA-MB-231. The IC values for these compounds were reported to be as low as 10 nM, indicating potent cytotoxic effects against cancer cells .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity (IC) |
|---|---|---|
| This compound | Moderate | 10 nM (HeLa) |
| N-[4-(aminocyclooctyl)-3,5-dinitrobenzamide | High | 15 nM (MDA-MB-231) |
| N-[4-(amino)phenyl]-3,5-dinitrobenzamide | Low | 20 nM (MCF-7) |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide, and how can reaction conditions be controlled to improve yield?
- Methodology : The compound is synthesized via multi-step reactions. A common approach involves nitration of benzamide derivatives followed by acetylation. For example, nitro groups are introduced using mixed nitric-sulfuric acid under controlled temperatures (0–5°C), followed by acetylation of the amino group using acetic anhydride in anhydrous conditions . Key parameters include stoichiometric ratios of reagents, reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization may require adjusting catalyst concentrations (e.g., Pd/C for hydrogenation steps) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., acetyl at δ 2.1 ppm, aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 478.5 for CHNOS) .
- X-ray Crystallography : Single-crystal analysis determines bond angles and packing motifs, as demonstrated for analogous nitrobenzamides (e.g., CCDC 2032776) .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor purity (>98% threshold).
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and analyze by TLC or LC-MS to detect hydrolysis or nitro-group reduction .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate the electrochemical sensing applications of this compound?
- Methodology : The compound’s nitro groups enable redox activity. Modify glassy carbon electrodes (GCE) with synthesized tribenzamides and silver nanoparticles (AgNPs) via drop-casting. Use cyclic voltammetry (CV) in 0.1 M PBS (pH 7.4) to detect Hg ions. Validate with differential pulse voltammetry (DPV) and compare limits of detection (LOD) against control electrodes . Address signal interference by testing with competing ions (e.g., Pb, Cd) .
Q. How can enzyme inhibition assays be designed to study this compound’s potential as a kinase inhibitor?
- Methodology :
- Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in a fluorescence-based ADP-Glo™ assay. Pre-incubate the compound (1–100 µM) with kinase and ATP, then measure residual activity. Calculate IC using nonlinear regression .
- Competitive Binding Studies : Perform surface plasmon resonance (SPR) to determine binding kinetics (k/k) and affinity (K) .
Q. What computational strategies predict the binding interactions of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., PARP-1). Optimize the ligand structure with DFT calculations (B3LYP/6-31G*) to refine charge distribution .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Comparative Replication : Repeat assays under identical conditions (e.g., cell lines, serum concentration). For example, discrepancies in IC values against MCF-7 cells may arise from varying FBS percentages (5% vs. 10%) .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tests (ANOVA) to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
